The synthesis of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the condensation of 1,3-diketones or keto esters with substituted pyrazole derivatives. A notable method reported includes:
The following general reaction scheme summarizes this process:
The molecular structure of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure and purity of the synthesized compound.
7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for enhanced biological activity or for synthesizing related derivatives.
The mechanism of action for 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile primarily involves inhibition of viral polymerases. This action is significant in antiviral therapy as it disrupts viral replication processes:
Studies have shown that modifications to the structure can enhance binding affinity and specificity towards different viral strains .
The physical and chemical properties of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile are summarized as follows:
Property | Value |
---|---|
Appearance | White crystalline solid |
Melting Point | Approximately 297–299 °C |
Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide |
Stability | Stable under standard laboratory conditions |
These properties are essential for determining the handling and storage conditions for this compound in laboratory settings.
The primary applications of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile include:
The core compound, identified by CAS Registry Number 138904-48-0, is systematically named 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile according to IUPAC conventions [1] [3]. This name precisely describes its molecular architecture: a bicyclic system comprising fused pyrazole and pyrimidine rings, with specific functional groups at defined positions. The molecular formula is C₇H₄N₄O, corresponding to a molecular weight of 160.13 g/mol [1].
Structural representations reveal a planar heterocyclic system:
Table 1: Core Chemical Identifiers of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Property | Value |
---|---|
CAS Registry Number | 138904-48-0 |
Molecular Formula | C₇H₄N₄O |
Molecular Weight | 160.13 g/mol |
IUPAC Name | 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile |
SMILES | N#CC1=C2NC=CC(N2N=C1)=O |
Storage Conditions | 2–8°C, sealed, dark place |
The compound’s reactivity and physicochemical properties are governed by three key substituents:
The combined effects create an electron-deficient heterocycle with multiple sites for chemical modification. For example, the carbonitrile group’s vibrational frequency in IR spectroscopy appears near 2,230 cm⁻¹, characteristic of nitriles, while the C7=O stretch occurs near 1,680 cm⁻¹ [9].
This compound exhibits dynamic tautomerism due to labile protons and conjugated bonds:
Table 2: Dominant Tautomeric and Isomeric Forms
Tautomer Type | Structure | Stability |
---|---|---|
7-Oxo (Keto) | C7=O, H at N5 | Most stable; aromaticity maintained |
7-Hydroxy (Enol) | C7-OH, double bond C6-C7 | Less stable; disrupts ring conjugation |
N1-Protonated | H at N1 instead of N5 | Minor contributor (<5%) |
Stabilization of the 7-oxo tautomer is evidenced by substituted analogs like 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (PubChem CID: 2819027), which exists predominantly as the keto form despite the "hydroxy" name [4]. The parent compound’s crystalline state exclusively adopts the 7-oxo configuration, confirmed by X-ray diffraction of analogs [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7